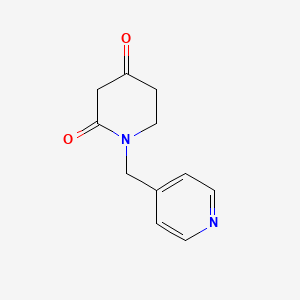

1-(Pyridin-4-ylmethyl)piperidine-2,4-dione

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O2/c14-10-3-6-13(11(15)7-10)8-9-1-4-12-5-2-9/h1-2,4-5H,3,6-8H2 |

InChI Key |

ZWZCYJCWBWDHMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CC1=O)CC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Cyclization Mechanism

The synthesis of piperidine-2,4-diones via Dieckmann cyclization begins with β-keto esters, which are converted to β-amino esters through reductive amination. For 1-(pyridin-4-ylmethyl)piperidine-2,4-dione, the critical step involves introducing the pyridin-4-ylmethyl group at the nitrogen atom. As demonstrated in the synthesis of 6-substituted piperidine-2,4-diones, β-keto esters (e.g., methyl 3-oxobutanoate) undergo reductive amination with ammonium acetate and acetic acid to form vinylogous carbamates. Subsequent reduction with sodium borohydride yields β-amino esters, which are then coupled with monomethyl malonate to generate diamide intermediates.

Cyclization under basic conditions (e.g., sodium methoxide in methanol) induces intramolecular ester condensation, forming the piperidine-2,4-dione ring. For N-substituted derivatives, the β-amino ester must incorporate the desired substituent prior to cyclization. For example, substituting ammonium acetate with pyridin-4-ylmethylamine during reductive amination would theoretically yield β-amino esters bearing the pyridin-4-ylmethyl group, though this modification requires validation under optimized conditions.

Decarboxylation and Functional Group Compatibility

Post-cyclization, decarbomethoxylation in aqueous acetonitrile removes ester groups, affording the unsubstituted piperidine-2,4-dione core. However, introducing the pyridin-4-ylmethyl group at the 1-position necessitates N-alkylation either before or after cyclization. In a representative procedure, 6-phenylpiperidine-2,4-dione was synthesized in 66% yield via cyclization and decarboxylation, suggesting that analogous conditions could be applied to N-(pyridin-4-ylmethyl) precursors. Challenges include ensuring compatibility of the pyridine ring with strongly basic or acidic conditions, particularly during decarboxylation (1% aqueous acetonitrile under reflux).

Enantioselective Synthesis Using Chiral Auxiliaries

Davies’ α-Methylbenzylamine Auxiliary

Enantioselective routes to piperidine-2,4-diones employ chiral auxiliaries to control stereochemistry. The Davies method utilizes (S)-N-(α-methylbenzyl)allylamine, which undergoes conjugate addition to α,β-unsaturated esters to form enantiopure β-amino esters. Subsequent cyclization and auxiliary cleavage yield optically active piperidine-2,4-diones. For this compound, this approach would involve:

- Conjugate addition of the chiral amine to an α,β-unsaturated ester bearing the pyridin-4-ylmethyl group.

- Cyclization via sodium methoxide-mediated Dieckmann condensation.

- Acidic cleavage (e.g., methanesulfonic acid in toluene) to remove the auxiliary.

This method achieved enantiomeric excesses >95% for 6-substituted derivatives, indicating its potential for synthesizing enantiopure this compound.

Diastereoselectivity in Disubstituted Derivatives

Diastereoselectivity remains a challenge in synthesizing 5,6-disubstituted piperidine-2,4-diones. For instance, alkylation of 6-phenylpiperidine-2,4-dione with methyl iodide afforded a 3,3,6-trisubstituted product with moderate diastereoselectivity. Applied to the target compound, this suggests that introducing substituents at the 5- or 6-positions alongside the 1-pyridin-4-ylmethyl group may require careful optimization of reaction conditions or alternative protecting group strategies.

Alternative N-Alkylation Strategies

Post-Cyclization N-Alkylation

Direct N-alkylation of pre-formed piperidine-2,4-dione offers a modular route to 1-substituted derivatives. Using conditions similar to those in the synthesis of 3,3-dimethyl-6-phenylpiperidine-2,4-dione, treatment of piperidine-2,4-dione with 4-(bromomethyl)pyridine and a base (e.g., potassium carbonate in acetone) could install the pyridin-4-ylmethyl group. However, competing O-alkylation at the 2- and 4-keto positions necessitates selective reaction conditions, potentially leveraging the softer electrophilicity of pyridin-4-ylmethyl bromide in aprotic solvents.

Reductive Amination Pathways

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, adapting data from analogous piperidine-2,4-dione syntheses:

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Dieckmann Cyclization | β-Keto ester | Reductive amination, cyclization | 45–78 | High regioselectivity, no N-protection | Limited N-substituent compatibility |

| Enantioselective Route | Chiral β-amino ester | Auxiliary-assisted cyclization | 50–95 | Enantiocontrol, scalable | Multi-step, auxiliary removal required |

| Post-Cyclization Alkylation | Piperidine-2,4-dione | N-Alkylation with 4-(bromomethyl)pyridine | – | Modularity | Risk of O-alkylation |

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)piperidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine-2,4-dione derivatives differ primarily in their substituents, which significantly influence their physicochemical properties and biological activities. Below is a comparative analysis with key analogs:

*Theoretical values based on structural similarity.

†Positive Allosteric Modulators (PAMs) of metabolism .

Crystallographic and Spectroscopic Data

- Crystal Packing : Piperidine-2,4-dione derivatives often form hydrogen-bonded dimers or chains, as seen in 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, which adopts a chair conformation stabilized by intramolecular interactions .

- NMR and LCMS : Brominated derivatives (e.g., 25d) display characteristic shifts in ¹H NMR (δ ~3.5–4.0 ppm for α-protons) and LCMS peaks correlating with [M+H]+ ions .

Q & A

Q. Q1. What are the primary synthetic routes for 1-(Pyridin-4-ylmethyl)piperidine-2,4-dione, and how can reaction yields be optimized?

A1. The compound is synthesized via cyclization reactions involving β-amino esters and ethyl malonyl chloride, followed by decarboxylation and regioselective bromination. Key steps include:

- Cyclization : React β-amino esters with ethyl malonyl chloride to form intermediates (e.g., amides), followed by sodium ethoxide-promoted intramolecular cyclization to yield piperidine-2,4-dione derivatives .

- Decarboxylation and Bromination : Acid-mediated decarboxylation and bromination yield key intermediates. Optimizing stoichiometry (e.g., 1:1 molar ratio for bromine) and reaction time (e.g., 24 hours for decarboxylation) improves yields .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

A2. Key methods include:

- NMR (¹H/¹³C) : Assign peaks for pyridinylmethyl protons (δ ~8.5 ppm for pyridine protons) and piperidine-dione carbonyls (δ ~170-175 ppm) .

- LCMS : Confirm molecular weight (e.g., m/z 285 [M+H]+ for brominated derivatives) and purity .

- IR Spectroscopy : Identify carbonyl stretches (1650-1750 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹) .

Advanced Mechanistic and Data Analysis

Q. Q3. How can researchers resolve contradictions in spectral data during structural elucidation?

A3. Contradictions (e.g., unexpected coupling patterns in NMR) require:

- Crystallographic Validation : Use X-ray diffraction (SHELX or WinGX) to confirm bond lengths/angles and resolve stereochemical ambiguities .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian software) to validate assignments .

- Multi-Technique Cross-Check : Combine LCMS, IR, and elemental analysis to rule out impurities .

Q. Q4. What strategies mitigate low yields in regioselective bromination steps?

A4. Optimize:

- Reagent Choice : Use N-bromosuccinimide (NBS) over Br₂ for better regiocontrol .

- Temperature Control : Maintain 0–5°C during bromination to suppress side reactions.

- Catalytic Additives : Add catalytic FeCl₃ to enhance electrophilic substitution .

Pharmacological and Bioactivity Studies

Q. Q5. How can researchers assess the bioactivity of this compound against neurological targets?

A5. Standard assays include:

- AChE Inhibition : Modified Ellman’s method to measure IC₅₀ values, comparing to donepezil (pIC₅₀ ~2.76) .

- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB ID: 4EY7) .

- In Vivo Models : Test cognitive enhancement in scopolamine-induced amnesia mice (Morris water maze) .

Q. Q6. What are the key considerations for designing SAR studies on piperidine-dione derivatives?

A6. Focus on:

- Substituent Effects : Vary pyridinylmethyl groups (e.g., 4-fluoro vs. 2,4-difluoro) to correlate electronic effects with bioactivity .

- Steric Modifications : Introduce alkyl chains to piperidine nitrogen and measure conformational flexibility via NOESY NMR .

Safety and Handling

Q. Q7. What safety protocols are essential for handling this compound in the lab?

A7. Follow:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .

- Toxicity Management : Acute toxicity (Category 4 for oral/dermal exposure) requires immediate decontamination with soap/water and medical consultation .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Computational and Structural Studies

Q. Q8. How can molecular dynamics simulations improve understanding of its stability?

A8. Use AMBER or GROMACS to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.